1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 1-NM-PP1 , is a pyrazolopyrimidine compound. It serves as a tyrosine kinase inhibitor . The molecular formula is C20H21N5 , and its molecular weight is approximately 331.4 g/mol .
Chemical Reactions Analysis
1-NM-PP1 is an ATP-competitive inhibitor of the Src family of protein tyrosine kinases. It modulates kinase activity by binding to the ATP-binding site, thereby interfering with phosphorylation cascades and downstream signaling pathways .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Routes and Intermediates : 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been utilized in the synthesis of complex molecules, acting as an intermediate in various chemical reactions. For instance, it has played a crucial role in the synthesis of mTOR targeted PROTAC molecules, demonstrating its importance in complex synthetic routes (Qi Zhang et al., 2022).
Potential as a Biological Agent : This compound has shown affinity for A1 adenosine receptors, a finding that suggests potential biological applications. The molecule's variations have exhibited significant activity in specific receptor affinity assays (F. Harden et al., 1991).
Pharmaceutical and Biomedical Research
Development of Antimicrobial Agents : Various derivatives of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (A. Rahmouni et al., 2014).
Cancer Research Applications : Derivatives of this compound have been found to inhibit the growth of cancer cells by interfering with the phosphorylation of Src, a protein involved in cell growth and division. This suggests their potential use as antiproliferative agents in cancer therapy (F. Carraro et al., 2006).
Advancements in Chemical Synthesis
Novel Synthetic Methods : Research has been conducted to develop new and efficient methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives. These methods aim to improve yields, reduce reaction times, and simplify the overall synthesis process, enhancing the compound's accessibility for various applications (Shirin Safaei et al., 2012).
- pyrimidine compounds. These studies, which involve techniques like NMR and mass spectrometry, are crucial for elucidating the chemical behavior and potential applications of these molecules (Bindesh Kumar Shukla et al., 2015).
properties
IUPAC Name |
1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJUWSKUVHLSQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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